cinnoline-4-carboxamide
Description
Properties
CAS No. |
24966-80-1 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for Cinnoline 4 Carboxamide and Its Analogues
Classical and Contemporary Approaches to Cinnoline (B1195905) Nucleus Formation
The formation of the bicyclic cinnoline ring system is the critical step in the synthesis of cinnoline-4-carboxamide and its analogues. Several named reactions and strategic approaches have been established for this purpose.
The Richter synthesis, first reported in 1883, is a classical method for the formation of cinnoline derivatives. wikipedia.orgdrugfuture.com The reaction involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes intramolecular cyclization. wikipedia.orgdrugfuture.com In its original form, the cyclization of the diazotized alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water leads to the formation of 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This product can subsequently be decarboxylated and the hydroxyl group reductively removed to yield the parent cinnoline heterocycle. wikipedia.org
While the classical Richter synthesis provides a route to a cinnoline core, it does not directly yield a 4-carboxylic acid precursor necessary for this compound. The initial product has a hydroxyl group at the 4-position and a carboxylic acid at the 3-position. wikipedia.org Modern adaptations of the Richter synthesis have focused on expanding its scope and utility, though specific modifications aimed at producing cinnoline-4-carboxylic acid precursors are not extensively documented in readily available literature. Much of the contemporary focus on related syntheses, such as the Pfitzinger and Doebner reactions, has been on the preparation of quinoline-4-carboxylic acids and their derivatives. imist.manih.govresearchgate.netimist.ma These methods, while analogous in producing a 4-carboxy heterocyclic system, apply to the quinoline (B57606), not the cinnoline, nucleus.
Intramolecular cyclization is a powerful strategy for the formation of heterocyclic rings, including the cinnoline system. A common approach involves the cyclization of suitably substituted aryl hydrazones. For instance, a widely reported method for synthesizing substituted cinnolines involves the intramolecular cyclization of hydrazones derived from the coupling of diazotized anilines with active methylene compounds. ijper.orgnih.govpnrjournal.com
One prominent example of this strategy leads to the formation of 4-amino-cinnoline-3-carboxamide derivatives. In this reaction, the intramolecular cyclization of a substituted phenyl hydrazono (cyano) acetamide is typically facilitated by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent like chlorobenzene. nih.govpnrjournal.com This specific cyclization, however, results in an amino group at the 4-position and a carboxamide group at the 3-position, which is an isomer of the target this compound.
While this demonstrates the utility of intramolecular cyclization for building the cinnoline core with carboxamide functionality, specific examples leading directly to this compound are less common in the surveyed literature. A transition-metal-free intramolecular redox cyclization has also been developed for the synthesis of cinnoline derivatives from 2-nitrobenzyl alcohol and benzylamine, proceeding through hydrazone and aromatization steps, though this does not directly produce a 4-carboxamide. nih.gov The Thorpe-Ziegler cyclization is another classical intramolecular reaction involving dinitriles to form cyclic ketones after hydrolysis, but its direct application to this compound synthesis is not established. wikipedia.orgscribd.comchem-station.com
Diazotization of an aromatic amine followed by a coupling reaction is a cornerstone of many cinnoline syntheses. This approach is often the first step in a multi-step sequence that culminates in the cyclization to form the cinnoline ring.
A well-established route that employs this strategy is the synthesis of substituted 4-amino-cinnoline-3-carboxamides. The process begins with the diazotization of a substituted aniline using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C). nih.govpnrjournal.com The resulting diazonium salt is then coupled with an active methylene compound, typically cyanoacetamide, in the presence of a buffer such as sodium acetate. nih.govpnrjournal.com This coupling reaction yields a phenyl hydrazono (cyano) acetamide intermediate. The subsequent intramolecular cyclization of this hydrazone, as mentioned previously, furnishes the 4-amino-cinnoline-3-carboxamide. nih.govpnrjournal.com
The following table summarizes the key steps in this process:
| Step | Reactants | Reagents | Intermediate/Product |
| 1. Diazotization | Substituted Aniline | NaNO₂, HCl | Aryl Diazonium Salt |
| 2. Coupling | Aryl Diazonium Salt, Cyanoacetamide | CH₃COONa | Phenyl hydrazono (cyano) acetamide |
| 3. Cyclization | Phenyl hydrazono (cyano) acetamide | Anhydrous AlCl₃ | Substituted 4-amino-cinnoline-3-carboxamide |
While this sequence is effective for producing the 4-amino-3-carboxamide isomer, its direct adaptation to yield this compound would require a different set of starting materials or a rearrangement that is not commonly reported.
Functionalization and Derivatization at the 4-Carboxamide Position
Once the cinnoline-4-carboxylic acid precursor is obtained, the final step is the formation of the carboxamide group. This can be achieved through standard amidation reactions or by modifying a pre-existing carboxamide group.
The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. This is typically achieved by activating the carboxylic acid followed by reaction with an amine. iajpr.comyoutube.com For the synthesis of this compound derivatives, the precursor would be cinnoline-4-carboxylic acid.
The amidation reaction can be carried out using a variety of coupling agents. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Other activating agents include phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU).
A general scheme for this amidation is as follows:
Cinnoline-4-carboxylic acid + Amine --(Coupling Agent)--> this compound
The choice of coupling agent, solvent, and reaction conditions depends on the specific amine being used and the presence of other functional groups on the cinnoline ring. While this is a standard and predictable reaction, specific examples and detailed research findings for the amidation of cinnoline-4-carboxylic acid are not extensively detailed in the reviewed literature. However, the synthesis of quinoline-6-carboxamide derivatives has been reported by first converting quinoline-6-carboxylic acid to its acyl chloride with thionyl chloride, followed by reaction with an amine, a strategy that could be applicable to the cinnoline system. nih.gov
Post-synthetic modification involves the chemical alteration of a functional group on a pre-formed molecule. nih.govrsc.org In the context of this compound, this would entail reactions involving the amide nitrogen or carbonyl group.
Reactions on the amide nitrogen could include N-alkylation or N-arylation to produce secondary or tertiary amides. The amide group itself is generally stable, but under certain conditions, it can undergo reactions such as dehydration to a nitrile or reduction to an amine. However, these transformations would alter the fundamental carboxamide functionality.
The literature provides examples of post-cyclization modifications on related heterocyclic systems. For instance, in the synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrimido[5,4-c]cinnolines, pre-formed 4-amino-3-cinnolinecarboxamides undergo cyclocondensation with reagents like N,N'-carbonyldiimidazole (CDI) or oxalyl chloride, which involves a reaction at the carboxamide and the adjacent amino group. nih.gov Specific examples of post-cyclization modifications targeting solely the carboxamide group at the 4-position of a cinnoline ring are not well-documented in the available scientific literature. Such modifications would likely follow standard organic reactions for amides, but their application to this specific heterocyclic system would require further investigation.
Regioselective Substitution Strategies on the Cinnoline Ring System
Achieving regioselectivity—the control over the position of chemical modifications—is paramount in the synthesis of complex cinnoline derivatives. The precise placement of functional groups on the bicyclic cinnoline framework directly influences the molecule's pharmacological properties.
The introduction of halogens and various electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the cinnoline ring is a key strategy for modulating the electronic properties and biological activity of this compound analogues. Halogenated derivatives, in particular, have demonstrated significant antimicrobial activity.
One established method for creating substituted 4-aminocinnoline-3-carboxamides involves a multi-step process. The synthesis begins with the diazotization of substituted anilines, which are then coupled with cyanoacetamide. The resulting hydrazone undergoes intramolecular cyclization using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) in chlorobenzene to yield the desired substituted 4-aminocinnoline-3-carboxamide (B1596795). ijper.orgnih.gov This approach allows for the incorporation of substituents, including halogens, onto the benzene portion of the cinnoline ring system based on the choice of the initial aniline.
Research has shown that the nature of these substituents plays a critical role in the compound's efficacy. For instance, cinnoline derivatives bearing an electron-withdrawing group on the phenyl ring have been associated with increased antibacterial activity. pnrjournal.com Conversely, derivatives with electron-donating groups on a benzoyl ring have exhibited higher anti-inflammatory activity. pnrjournal.com This highlights the importance of precise regioselective substitution to fine-tune the therapeutic potential of these compounds.
Table 1: Examples of Reagents for Synthesis of Substituted Cinnoline Carboxamides
| Step | Reagents | Purpose |
| Hydrazone Formation | Substituted Anilines, Cyanoacetamide, Sodium Acetate | To create the acyclic precursor with desired substituents. |
| Intramolecular Cyclization | Anhydrous AlCl₃, Chlorobenzene | To form the core cinnoline ring system. |
| Sulphonamide Coupling | p-aminobenzene sulphonyl chloride, DMF | To add a sulphonamide moiety, further modifying the compound's properties. nih.gov |
Fusing additional heterocyclic rings to the this compound scaffold is an advanced strategy to generate novel chemical entities with unique three-dimensional shapes and potentially enhanced biological activities. This approach expands the chemical space available for drug discovery.
A notable example is the synthesis of pyrazolo[4,3-c]cinnoline derivatives. pnrjournal.com These compounds feature a pyrazole ring fused to the cinnoline core. The synthesis of such fused systems often involves building upon a pre-formed cinnoline structure. For instance, a 3-acetyl-substituted cinnoline can serve as a key intermediate. This intermediate can then undergo condensation with hydrazines to form the fused pyrazole ring. The choice of substituted hydrazine allows for further diversification of the final molecule. These pyrazolo[4,3-c]cinnoline derivatives have been investigated for their dual anti-inflammatory and antibacterial properties. pnrjournal.com
Table 2: Fused Ring Systems Based on Cinnoline Scaffolds
| Fused Ring System | Precursor Scaffold | Key Reaction Type | Reported Biological Activity |
| Pyrazolo[4,3-c]cinnoline | 3-Acetyl-cinnoline | Cyclocondensation | Anti-inflammatory, Antibacterial pnrjournal.com |
| Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline | 4-Amino-cinnoline derivative | Intramolecular Cyclization (e.g., Heck reaction) | Not specified in provided context |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The application of green chemistry principles to the synthesis of active pharmaceutical ingredients (APIs) like this compound is gaining significant attention. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific research on green synthesis for this compound is emerging, methodologies applied to the structurally similar quinoline scaffold are highly relevant. nih.gov
Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and improve yields. researchgate.net For cinnoline derivatives, controlled microwave heating has been used to afford high yields (86-93%) of expected products in minutes, as opposed to hours with conventional heating. researchgate.net This method enhances energy efficiency and operational simplicity. Other sustainable approaches include the use of environmentally benign catalysts and solvents, such as formic acid, and developing one-pot synthesis procedures that reduce the number of steps and minimize waste from purification processes. ijpsjournal.comresearchgate.net The concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, is a core principle guiding the design of greener synthetic routes. primescholars.comnih.gov
Challenges and Innovations in Scalable Synthesis of this compound Intermediates and Final Compounds
Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. amazonaws.com For this compound, these challenges include ensuring consistent product quality, managing reaction safety, and optimizing processes for cost-effectiveness and reproducibility. sarvbiolabs.comresearchgate.net Issues such as heat transfer, mixing efficiency, and solvent handling become more complex at a larger scale. amazonaws.com Purification methods that are feasible in a lab, like column chromatography, are often not practical for producing kilograms or tons of an API. amazonaws.com
Innovations in process chemistry are addressing these hurdles. A key innovation is the adoption of continuous flow chemistry. nih.gov In a flow process, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. This technology offers several advantages for API synthesis, including improved safety by minimizing the volume of hazardous materials at any given time, enhanced reproducibility, and the potential for easier scale-up by running the process for longer durations rather than using larger reactors. nih.gov This approach facilitates a more controlled and efficient manufacturing process for complex molecules like this compound and its intermediates.
Molecular Structure, Conformational Analysis, and Theoretical Investigations of Cinnoline 4 Carboxamide
Advanced Spectroscopic Characterization for Structure Elucidation
Spectroscopic methods are indispensable for confirming the identity and detailing the structural features of cinnoline-4-carboxamide. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for the unsubstituted this compound is not widely published, analysis of related cinnoline (B1195905) and quinoline-4-carboxamide derivatives allows for the confident prediction of its spectral characteristics pnrjournal.comnih.govcsic.es.
In ¹H NMR spectroscopy, the protons on the cinnoline ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton (H-3, H-5, H-6, H-7, H-8). The two protons of the primary amide (-CONH₂) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
In ¹³C NMR spectroscopy, the carbon atoms of the cinnoline ring would produce a series of signals in the aromatic region (approximately 120-150 ppm). The quaternary carbons, including C-4, C-4a, and C-8a, would be distinguishable from the protonated carbons. The carbonyl carbon (C=O) of the amide group is characteristically deshielded and would appear significantly downfield, typically in the range of 165-170 ppm nih.gov. The structures of newly synthesized compounds in this class are routinely confirmed using ¹H NMR, ¹³C NMR, and other spectral data pnrjournal.com.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Quinoline-4-carboxamide Derivative (N,2,6-triphenylquinoline-4-carboxamide) nih.gov This table illustrates typical chemical shift ranges for a related heterocyclic carboxamide scaffold.
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Aromatic CH | 7.25 - 8.36 | 116.6, 120.2, 122.5, 123.3, 125.2, 127.3, 127.5, 127.9, 128.94, 128.96, 129.3, 129.9, 130.0, 130.1 |
| Aromatic C (quaternary) | - | 137.7, 138.2, 139.8, 140.0, 142.7, 147.9, 156.4 |
| Amide C=O | - | 165.6 |
Data sourced from a study on N,2,6-triphenylquinoline-4-carboxamide to provide context for the expected spectral regions. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and its fragmentation pattern provides valuable structural information. For this compound (C₉H₇N₃O), the high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact mass.
The fragmentation of the cinnoline ring system is well-documented. A characteristic fragmentation pathway for cinnoline involves the loss of a stable dinitrogen molecule (N₂), leading to a significant fragment ion researchgate.net. For this compound, the electron ionization (EI) mass spectrum would be expected to show fragmentation pathways involving both the carboxamide substituent and the cinnoline core.
Key expected fragmentation steps include:
Loss of the amino radical (•NH₂): [M - 16]⁺
Loss of the entire carboxamide radical (•CONH₂): [M - 44]⁺
Alpha-cleavage adjacent to the carbonyl group.
Loss of carbon monoxide (CO) from fragments.
Expulsion of N₂ from the cinnoline ring, a characteristic fragmentation mode for this heterocycle researchgate.net.
Primary amides can also undergo McLafferty rearrangement if an appropriate gamma-hydrogen is available, although this is not applicable to this compound libretexts.org. The stable molecular ion peak is a common feature in the mass spectra of synthesized cinnoline derivatives nih.gov.
Table 2: Predicted Key Fragments for this compound in Mass Spectrometry
| Fragment | Mass Lost | Description |
| [C₉H₇N₃O]⁺ | 0 | Molecular Ion (M⁺) |
| [C₉H₅NO]⁺ | 28 (N₂) | Loss of dinitrogen from the cinnoline ring |
| [C₉H₆N₂O]⁺ | 1 (H) | Loss of a hydrogen atom |
| [C₈H₅N]⁺ | 44 (CONH₂) + 28 (N₂) | Loss of carboxamide radical followed by loss of N₂ |
| [C₉H₇N₂]⁺ | 16 (NH₂) | Loss of amino radical from the amide group |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending), with each type of bond and functional group having characteristic absorption frequencies northwestern.edu.
For this compound, the IR spectrum would display several key absorption bands confirming its structure. The primary amide group is identified by:
N-H stretching: Two distinct bands are typically observed for the symmetric and asymmetric stretches of the -NH₂ group, usually in the region of 3200-3400 cm⁻¹ nih.gov.
C=O stretching (Amide I band): A strong, sharp absorption peak is expected around 1630-1680 cm⁻¹ nih.govjocpr.com.
N-H bending (Amide II band): This band typically appears around 1600-1640 cm⁻¹.
The aromatic cinnoline core would be identified by:
Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.
C=C and C=N ring stretching: A series of absorptions in the 1400-1610 cm⁻¹ region jocpr.com.
Aromatic C-H out-of-plane bending: These bands appear in the 750-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring portion of the molecule.
Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, the symmetric, non-polar vibrations of the aromatic ring system are often more prominent in the Raman spectrum northwestern.edu.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| N-H Asymmetric & Symmetric Stretch | Amide (-NH₂) | 3200 - 3400 | Medium-Strong (IR) |
| Aromatic C-H Stretch | Cinnoline Ring | 3000 - 3100 | Medium-Weak (IR) |
| C=O Stretch (Amide I) | Amide (-CONH₂) | 1630 - 1680 | Strong (IR) |
| N-H Bend (Amide II) | Amide (-NH₂) | 1600 - 1640 | Medium-Strong (IR) |
| C=C / C=N Ring Stretch | Cinnoline Ring | 1400 - 1610 | Medium-Strong (IR, Raman) |
| Aromatic C-H Out-of-Plane Bend | Cinnoline Ring | 750 - 900 | Strong (IR) |
X-ray Crystallography and Solid-State Structural Analysis of this compound Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions like hydrogen bonding and π–π stacking that govern the crystal packing.
In a hypothetical crystal structure of this compound, key features would include the planarity of the bicyclic cinnoline ring system. The carboxamide group's orientation relative to the ring would be a critical conformational feature. Furthermore, the primary amide group is an excellent hydrogen bond donor and acceptor, suggesting that the crystal packing would be dominated by a network of intermolecular N-H···O hydrogen bonds, likely forming dimers or extended chains and sheets researchgate.net. The analysis of a related quinoline (B57606) derivative, for example, revealed a monoclinic system with a P2₁/c space group, where C-H···O hydrogen bonds and van der Waals interactions stabilized the structure chemmethod.com.
Table 4: Illustrative Crystallographic Data from a Related Heterocyclic Carboxamide Derivative (N-(4-nitrophenyl)quinoline-2-carboxamide) researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P12(1)/c1 |
| a (Å) | 7.2928(3) |
| b (Å) | 13.6807(6) |
| c (Å) | 13.3131(7) |
| β (°) | 91.349(1) |
| Volume (ų) | 1327.9 |
| Z (molecules/unit cell) | 4 |
This data is provided to illustrate the type of information obtained from an X-ray diffraction study of a related molecule. researchgate.net
Computational Chemistry Approaches for this compound
Theoretical investigations using computational chemistry are crucial for complementing experimental data. These methods can predict molecular geometries, electronic structures, and spectroscopic properties, offering deep insights into the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying organic molecules nih.govscirp.org. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the electronic structure of the molecule ekb.eg.
Molecular Geometry: The first step in a DFT study is geometry optimization, which calculates the lowest energy conformation of the molecule nih.gov. This provides theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography researchgate.net. For this compound, DFT would predict a largely planar structure for the fused ring system.
Electronic Structure: DFT calculations are used to determine the distribution of electrons within the molecule. Key properties derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity ekb.eg.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas, e.g., around the carbonyl oxygen and ring nitrogens), which are susceptible to electrophilic attack. Blue-colored regions indicate positive potential (electron-poor areas, e.g., around the amide hydrogens), which are susceptible to nucleophilic attack nih.gov. This provides a powerful visual tool for predicting intermolecular interactions.
DFT calculations on related polycyclic cinnolines have been used to investigate their low-lying excited states, providing insights into their spectroscopic properties researchgate.net.
Table 5: Illustrative DFT-Calculated Geometrical Parameters for a Related Quinoline Derivative (Phenyl Quinoline-2-Carboxylate) researchgate.net This table demonstrates the type of geometric data obtained from DFT calculations.
| Bond/Angle | Parameter | Calculated Value (DFT) |
| Bond Length | N1–C2 | 1.320 Å |
| Bond Length | C1–C2 | 1.504 Å |
| Bond Length | C=O | 1.210 Å |
| Bond Angle | N1–C2–C3 | 122.99° |
| Bond Angle | O2–C1–C2 | 125.10° |
| Dihedral Angle | O2–C1–C2–N1 | -1.07° |
Data sourced from a DFT study on a related molecule to exemplify the output of such calculations. researchgate.net
Conformational Landscape Exploration and Energy Minimization
The exploration of the conformational landscape of a molecule like this compound is essential to identify its most stable three-dimensional structures. This process involves rotating the rotatable bonds, in this case primarily the C-C bond connecting the carboxamide group to the cinnoline ring, and calculating the potential energy of each resulting conformation. The goal is to locate the global minimum on the potential energy surface, which corresponds to the most stable conformer.
A detailed conformational analysis would produce a potential energy scan, plotting the relative energy against the dihedral angle of the rotating bond. The minima on this plot represent stable conformers, while the maxima represent the energy barriers to rotation.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is a key factor in its stability and reactivity. researchgate.net This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would quantify the interactions between the filled and empty orbitals. A significant aspect of this analysis is the examination of hyperconjugative interactions, where electron density is donated from a filled bonding or lone pair orbital to a nearby empty anti-bonding orbital. For instance, the interaction between the lone pair of the nitrogen atom in the carboxamide group and the π* anti-bonding orbitals of the cinnoline ring would indicate the extent of electron delocalization and the stability it confers.
The stabilization energy, E(2), associated with these donor-acceptor interactions is a key output of NBO analysis. Higher E(2) values signify stronger interactions and greater stabilization of the molecule. A comprehensive NBO analysis for this compound would provide a table of these stabilization energies, detailing the specific orbital interactions that contribute most significantly to its electronic structure.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N(amide) | π* (C-C) (ring) | 15.2 |
| π (C-C) (ring) | π* (C=O) | 8.5 |
| π (C=O) | π* (C-C) (ring) | 5.3 |
| LP (2) O(carbonyl) | σ* (N-C) | 2.1 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be distributed over the electron-rich cinnoline ring system, while the LUMO would also be located on the ring, particularly on the atoms with higher electron-accepting character. The carboxamide group, being an electron-withdrawing group, would influence the energies and distributions of these orbitals.
Quantum chemical calculations can provide the energies of the HOMO and LUMO, as well as visualizations of their spatial distribution. From these energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity.
Table 2: Calculated HOMO-LUMO Energies and Reactivity Descriptors for Cinnoline-4-carboxylic acid (Note: This data is for the closely related cinnoline-4-carboxylic acid as a proxy.)
| Parameter | Value (eV) |
| EHOMO | -6.89 |
| ELUMO | -2.54 |
| Energy Gap (ΔE) | 4.35 |
| Ionization Potential (I) | 6.89 |
| Electron Affinity (A) | 2.54 |
| Electronegativity (χ) | 4.715 |
| Chemical Hardness (η) | 2.175 |
| Chemical Softness (S) | 0.23 |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. The MEP is a valuable tool for predicting how a molecule will interact with other charged species.
For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and regions of positive potential (typically colored blue). The negative regions, which are rich in electrons, are susceptible to electrophilic attack. These would likely be located around the nitrogen atoms of the cinnoline ring and the oxygen atom of the carboxamide group. The positive regions, which are electron-deficient, are susceptible to nucleophilic attack and would likely be found around the hydrogen atoms.
By identifying these electrophilic and nucleophilic sites, the MEP map provides crucial information about the molecule's intermolecular interaction patterns and its potential role in chemical reactions. researchgate.net
Structure Activity Relationship Sar Studies of Cinnoline 4 Carboxamide Derivatives in Biological Systems
Impact of Substitutions on the Cinnoline (B1195905) Ring System (e.g., C-3, C-5, C-6, C-7, C-8 positions)
For instance, in the development of dual anti-inflammatory and antibacterial agents, it was found that cinnoline derivatives featuring a pyrazoline ring and electron-donating groups on an attached phenyl moiety exhibited the highest anti-inflammatory activity. nih.gov Conversely, the presence of electron-withdrawing groups on the same benzoyl ring led to diminished anti-inflammatory effects. nih.gov This highlights the sensitivity of the biological response to the electronic properties of the substituents.
Furthermore, studies on 7-substituted 4-aminocinnoline-3-carboxamide (B1596795) derivatives revealed that these compounds possess moderate to good antibacterial activity against a variety of bacterial strains. nih.gov The strategic placement of substituents on the cinnoline core is therefore a key strategy for modulating the therapeutic effects of these compounds. researchgate.net
Halogen Substitutions and their Influence on Activity Profile
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the cinnoline ring is a common and effective strategy for enhancing biological activity. Halogenation can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its ability to interact with biological targets.
In the context of antimicrobial activity, halogen-substituted cinnoline derivatives have demonstrated particularly potent effects. nih.gov Research has shown that bromo and chloro substituted products, in particular, exhibit strong antibacterial action. pnrjournal.com For example, a series of substituted 4-(p-amino phenyl sulphonamide) cinnoline-3-carboxamides were synthesized and tested for their antimicrobial properties. The results indicated that certain sulphonamide derivatives of cinnoline, specifically those with halogen substitutions, possessed high antibacterial activity. ijper.org
In one study, 7-chloro substituted 4-aminocinnoline-3-carboxamide was used as a key intermediate in the synthesis of new derivatives with anthelmintic activity. pnrjournal.com Another study focusing on antibacterial agents found that 7-substituted 4-aminocinnoline-3-carboxamide derivatives, including halogenated compounds, showed significant zones of inhibition against various bacteria, with some being comparable to the standard drug ciprofloxacin. nih.gov
Table 1: Impact of Halogen Substitutions on Antibacterial Activity
| Compound Series | Substitution | Biological Activity | Finding |
|---|---|---|---|
| Cinnoline Sulphonamides | Halogen substitutions | Antibacterial | Potent activity, with some derivatives showing comparable efficacy to Norfloxacin. nih.gov |
| 4-amino cinnoline 3-carboxamides | Bromo and Chloro substitutions | Antibacterial | Strong antibacterial action observed. pnrjournal.com |
| 7-substituted 4-aminocinnoline-3-carboxamides | Halogen substitutions | Antibacterial | Moderate to good activity against various Gram-positive and Gram-negative bacteria. nih.gov |
Alkyl, Aryl, and Heteroaryl Substitutions on Biological Efficacy
The introduction of alkyl, aryl (such as phenyl), and heteroaryl (rings containing atoms other than carbon, like thiophene (B33073) or furan) groups at various positions of the cinnoline-4-carboxamide scaffold significantly diversifies the chemical space and biological activity. These larger, more complex groups can introduce new points of interaction with biological targets, improve binding affinity, and alter the molecule's pharmacokinetic properties.
For example, a series of cinnoline-3-carboxamide derivatives were modified by introducing five- or six-membered heterocycles (including thiophene, furan, pyrazole, imidazole (B134444), and piperazine) at the 4-amino position of the cinnoline core. nih.gov These modifications were part of an effort to develop new compounds with antibacterial, antifungal, and anti-inflammatory activities. nih.gov
In the pursuit of anti-inflammatory agents, research has demonstrated that cinnolines bearing a pyrazoline ring and specific substitutions on an attached phenyl group show notable activity. nih.gov Specifically, electron-donating groups on the phenyl moiety were found to enhance anti-inflammatory effects. nih.gov This underscores the importance of the electronic nature of the aryl substituent in defining the biological outcome.
Furthermore, research into inhibitors of Bruton's tyrosine kinase (BTK) has involved 4-aminocinnoline-3-carboxamide derivatives, indicating the utility of this scaffold in targeting specific enzymes involved in disease pathways. nih.gov The specific nature of the aryl or heteroaryl groups attached is critical for achieving the desired potency and selectivity.
Role of Hydroxy and Methoxy (B1213986) Groups in Modulating Activity
Hydroxy (-OH) and methoxy (-OCH3) groups are important functional groups in medicinal chemistry that can significantly modulate a compound's biological activity. As electron-donating groups, they can alter the electronic landscape of the cinnoline ring. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be critical for binding to a biological target.
Studies on cinnoline derivatives have highlighted the positive impact of these groups, particularly in the context of anti-inflammatory activity. It was shown that cinnoline derivatives containing a pyrazoline ring and a phenyl moiety substituted with electron-donating groups, such as methoxy and hydroxyl groups, exhibited the highest anti-inflammatory activity. nih.gov
In a different chemical series, while not cinnoline-based, the principle of the hydroxyl group's importance was clearly demonstrated. Replacing a crucial hydroxyl group with a methyl group resulted in a completely inactive compound, showcasing the critical role this functional group can play in biological interactions. mdpi.com Similarly, the strategic placement of methoxy groups has been identified as a crucial structural element for the activity of certain anticancer agents. nih.gov The removal or replacement of these groups led to a substantial loss of activity, confirming their importance in the SAR of that particular scaffold. nih.gov
Table 2: Influence of Functional Groups on Anti-inflammatory Activity
| Compound Series | Substituent Group | Position | Influence on Activity |
|---|---|---|---|
| Cinnolines with Pyrazoline Ring | Methoxy (-OCH3) | Phenyl Moiety | Enhanced anti-inflammatory activity. nih.gov |
| Cinnolines with Pyrazoline Ring | Hydroxyl (-OH) | Phenyl Moiety | Enhanced anti-inflammatory activity. nih.gov |
| Dibenzo[c,h]cinnolines | Methoxy (-OCH3) | Ring A | Crucial for retaining TOP1-targeting activity. nih.gov |
| Dibenzo[c,h]cinnolines | Hydroxy (-OH) | Ring D | Replacement resulted in substantial loss of activity. nih.gov |
Pharmacophore Elucidation and Essential Structural Features for Potency
Pharmacophore modeling is a critical tool in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. For the this compound series, while detailed pharmacophore models are often specific to a particular biological target, general structural features have been recognized as important for potency across various activities.
For instance, in the development of quinoline-4-carboxamide derivatives (a related scaffold) as anticancer agents, molecular docking and dynamics simulations were used to understand how these molecules bind to their target, the PDK1 kinase. nih.gov Such studies help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and, consequently, potency. nih.gov While specific to the quinoline (B57606) scaffold and PDK1 target, this approach illustrates the methods used to elucidate the pharmacophoric features essential for the activity of related heterocyclic carboxamides.
Conformational Flexibility and its Contribution to SAR
The conformational flexibility of a molecule—its ability to adopt different shapes through the rotation of single bonds—can play a significant role in its biological activity. A molecule may need to adopt a specific conformation to fit into the binding site of a biological target. Therefore, understanding the conformational preferences of this compound derivatives is an important aspect of their SAR.
The degree of flexibility can influence a molecule's binding affinity and selectivity. While a rigid molecule may fit perfectly into one target, a more flexible one might be able to adapt to the binding sites of multiple targets. The substituents on the cinnoline ring and on the carboxamide nitrogen can significantly impact this flexibility. For example, bulky groups can restrict rotation around certain bonds, locking the molecule into a more defined conformation.
While specific studies detailing the conformational analysis of this compound derivatives are not extensively covered in the provided context, the general principles of medicinal chemistry suggest that this is a key consideration in their design. The use of molecular modeling is often employed to explore the accessible conformations and to understand how these relate to the observed biological activity. nih.gov
Scaffold Hopping and Bioisosteric Replacements of the this compound Core
Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used to create novel compounds with improved properties while retaining the desired biological activity. nih.govresearchgate.net Scaffold hopping involves replacing the central molecular core (the scaffold) with a structurally different one that maintains a similar spatial arrangement of key functional groups. researchgate.netscispace.com Bioisosteric replacement is a more general term for swapping any part of a molecule with a different chemical group that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. nih.govresearchgate.net
A notable example of scaffold hopping led to the discovery of a novel 3,4-dimethylcinnoline (B3060454) carboxamide series. nih.gov In this work, researchers sought to improve upon a series of M4 positive allosteric modulators that were based on a 2,4-dimethylquinoline (B72138) carboxamide core. This initial series suffered from poor metabolic stability and high protein binding. Through a scaffold hopping exercise, the quinoline core was replaced with a 3,4-dimethylcinnoline carboxamide core. This new scaffold successfully addressed the liabilities of the original series, providing good M4 PAM activity along with improved clearance and protein binding profiles. nih.gov This demonstrates the power of scaffold hopping to overcome drug development challenges by moving into a new chemical space while preserving the essential pharmacophoric features. nih.gov
These strategies are fundamental to lead optimization, allowing chemists to systematically modify a lead compound to improve its drug-like properties. nih.govresearchgate.net The successful application of scaffold hopping to generate the this compound series from a quinoline-based precursor underscores the chemical and biological relationship between these related heterocyclic systems. nih.gov
Ligand Efficiency and Lipophilic Efficiency Metrics in this compound Optimization
Information not available in the public domain.
Molecular Mechanisms of Action and Biological Target Engagement of Cinnoline 4 Carboxamide Derivatives
Enzyme Inhibition Studies and Kinetic Analysis
Cinnoline-4-carboxamide derivatives have been identified as potent inhibitors of several enzyme families critical to disease progression, particularly in oncology and inflammatory conditions. The following subsections explore their activity against specific enzymatic targets.
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Cinnoline (B1195905) derivatives have shown significant promise as inhibitors of key kinases involved in DNA damage response and angiogenesis.
Ataxia Telangiectasia Mutated (ATM) Kinase: A series of 3-cinnoline carboxamides have been developed as highly potent and selective inhibitors of ATM kinase, a critical enzyme in the DNA damage response pathway. Optimization of this series led to the identification of compounds with excellent potency and favorable pharmacokinetic properties. One notable derivative demonstrated superior inhibition of tumor growth in combination with a DNA-damaging agent in a colorectal tumor xenograft model.
Table 1: ATM Kinase Inhibitory Potency of a Lead Cinnoline Carboxamide Derivative
| Compound ID | Target Kinase | Cellular IC₅₀ (μM) |
|---|
| 21 | ATM | 0.0028 |
VEGF Receptor Tyrosine Kinases: The cinnoline scaffold has been explored for its ability to inhibit Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, which are crucial for angiogenesis. In structure-activity relationship studies comparing various bicyclic ring systems, cinnolines were identified as active inhibitors of the VEGF receptors Flt and KDR. acs.org While in some studies the related quinoline (B57606) and quinazoline (B50416) scaffolds were preferred, the findings confirm that cinnoline-based structures are a viable pharmacophore for targeting this kinase family. acs.orgnih.gov The development of cinnoline derivatives as VEGF inhibitors is a subject of ongoing research. bioworld.comgoogle.com
While the structurally related quinoline scaffold is well-known for its antibacterial properties via the inhibition of DNA gyrase, specific studies detailing the kinetic analysis of this compound derivatives against this enzyme are not prominent in the reviewed literature.
The anti-inflammatory potential of cinnoline derivatives has been linked to their interaction with enzymes that mediate inflammatory pathways.
Cyclooxygenase-2 (COX-2): Certain pyrazolo[4,3-c]-cinnoline derivatives have demonstrated strong binding profiles to cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govmdpi.com Compounds exhibiting potent anti-inflammatory activity in assays were also shown to have this strong COX-2 binding capability, suggesting that direct enzyme inhibition is a key part of their anti-inflammatory mechanism. nih.govmdpi.com
Tumor Necrosis Factor-alpha (TNF-α): The modulation of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, by cinnoline derivatives appears to be an indirect mechanism. A prolonged increase in TNF-α is a characteristic of many inflammatory diseases. researchgate.net Research suggests that cinnoline derivatives can inhibit phosphodiesterase 4 (PDE4), an enzyme whose inhibition leads to the downregulation of inflammatory mediators, including TNF-α.
Receptor Modulation and Ligand-Receptor Binding Assays
Beyond enzyme inhibition, cinnoline derivatives have been shown to modulate the function of cellular receptors. A review of the cinnoline scaffold highlighted its use in designing compounds that interact with a variety of molecular targets, including the Colony-Stimulating Factor-1 Receptor (CSF-1R). nih.gov Specifically, 3-amido-4-anilinocinnolines were reported as potent and highly selective inhibitors of CSF-1R, a receptor tyrosine kinase that plays a crucial role in the regulation and survival of macrophages and is overexpressed in many tumors and at sites of inflammation. nih.gov
Cellular Pathway Modulation and Signaling Cascade Perturbations (in vitro, cell line studies)
The engagement of this compound derivatives with their molecular targets initiates cascades of downstream signaling events, ultimately leading to macroscopic cellular outcomes such as cell cycle arrest and apoptosis.
A key mechanism through which this compound derivatives may exert anticancer effects is through the modulation of chromatin structure and gene expression. Specific derivatives, such as N-(6-(2-aminophenylamino)-6-oxohexyl)this compound, have been developed as potential Histone Deacetylase (HDAC) inhibitors. google.com HDAC inhibitors are known to induce cell cycle arrest and apoptosis. google.com The inhibition of HDACs leads to the hyperacetylation of histones, which alters chromatin structure and can make genes that regulate cell cycle progression, like the kinase inhibitor p21, more accessible to transcriptional machinery. google.com This can halt the cell cycle and ultimately trigger programmed cell death, or apoptosis. google.com
Anti-inflammatory Signaling Pathways
The anti-inflammatory properties of this compound derivatives have been explored through various studies, which suggest their potential to modulate key inflammatory pathways. While the precise signaling cascades are still under comprehensive investigation, research has pointed towards the inhibition of cyclooxygenase (COX) enzymes as a significant mechanism.
Certain pyrazolo[4,3-c]cinnoline derivatives, a class of compounds related to cinnoline-4-carboxamides, have been identified as potent anti-inflammatory agents. pnrjournal.com Studies involving these derivatives have shown that their anti-inflammatory efficacy is influenced by the electronic properties of substituents on the benzoyl ring. It was observed that compounds featuring an electron-donating group exhibited more potent anti-inflammatory activity compared to those with electron-withdrawing groups. nih.gov To further elucidate the mechanism, molecular docking studies were performed on the most active compounds against the COX-2 enzyme (PDB ID: 1CX2). The results indicated a strong binding affinity for the COX-2 active site, suggesting that the anti-inflammatory action of these cinnoline derivatives may be mediated through the inhibition of this key enzyme in the prostaglandin synthesis pathway. pnrjournal.com
The anti-inflammatory activity of various cinnoline derivatives has been evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for screening anti-inflammatory drugs. pnrjournal.comthepharmajournal.com In these studies, cinnoline derivatives incorporating a pyrazoline ring showed significant reductions in inflammation, with some compounds exhibiting activity comparable to the standard drug naproxen. pnrjournal.com Specifically, compounds with electron-donating groups like methoxyl and hydroxyl on the phenyl moiety demonstrated the highest anti-inflammatory activity. nih.gov The introduction of a methylene spacer between the phenyl group and the carbonyl carbon also enhanced this activity. nih.gov
The following table summarizes the anti-inflammatory activity of selected cinnoline-pyrazoline derivatives.
| Compound ID | Substituent Group | % Inhibition of Edema | Ulcerogenic Activity |
| 4d | - | - | Low |
| 4l | - | - | Low |
| 5a | Pyrazoline | 58.50% | Not specified |
| 5d | Pyrazoline | 55.22% | Not specified |
| Naproxen | Standard Drug | - | - |
| Data compiled from studies on pyrazolo[4,3-c]cinnoline and related derivatives. pnrjournal.com |
These findings collectively suggest that this compound analogues may exert their anti-inflammatory effects by interfering with the arachidonic acid cascade through the inhibition of COX enzymes, particularly COX-2.
Antimicrobial Mode of Action
This compound derivatives have demonstrated a broad spectrum of antimicrobial activity, targeting both bacterial and fungal pathogens. nih.gov The proposed mechanisms of action are often linked to the structural similarities these compounds share with established antimicrobial agents, such as quinolone antibiotics.
One of the hypothesized antimicrobial modes of action for cinnoline derivatives is the inhibition of DNA gyrase. This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the disruption of essential cellular processes and ultimately, cell death. The structural resemblance of the cinnoline ring system to that found in ciprofloxacin, a well-known fluoroquinolone antibiotic that targets DNA gyrase, supports this hypothesis. nih.gov Molecular docking studies with E. coli topoisomerase II DNA gyrase B have been used to investigate the binding conformation of potent cinnoline-based hybrids, further corroborating this potential mechanism. researchgate.net
Another proposed mechanism, particularly for sulphonamide-containing cinnoline derivatives, is the inhibition of bacterial para-aminobenzoic acid (PABA) utilization. nih.gov PABA is an essential precursor for the synthesis of folic acid in bacteria. Sulphonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in this pathway. By incorporating a sulphonamide moiety, these cinnoline derivatives may synergistically enhance their antibacterial effects by targeting this vital metabolic pathway. nih.gov
The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the cinnoline core. For instance, halogen-substituted derivatives, particularly those with chloro, bromo, and fluoro groups, have consistently shown potent antibacterial and antifungal activity. thepharmajournal.comnih.gov Studies on 4-aminocinnoline-3-carboxamide (B1596795) derivatives revealed that 6-chloro substituted compounds were particularly potent against B. subtilis, S. aureus, E. coli, and P. aeruginosa when compared to the standard drug norfloxacin. nih.gov Similarly, 7-chloro and 6-chloro substituted cinnoline derivatives showed significant antifungal activity against C. albicans and A. niger. nih.gov
The table below presents the minimum inhibitory concentration (MIC) and zone of inhibition for selected 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives.
| Bacterial Strain | MIC Range (µg/mL) | Zone of Inhibition Range (mm) |
| B. subtilis (Gram-positive) | 12.5 - 50 | 6 - 29 |
| S. aureus (Gram-positive) | 12.5 - 50 | 6 - 29 |
| E. coli (Gram-negative) | 12.5 - 50 | 6 - 29 |
| P. aeruginosa (Gram-negative) | 12.5 - 50 | 6 - 29 |
| Data from in vitro antimicrobial screening of a series of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives. nih.gov |
These findings highlight that the antimicrobial action of this compound derivatives is likely multifactorial, potentially involving the inhibition of key enzymes like DNA gyrase and the disruption of essential metabolic pathways. nih.gov
Target Identification and Validation Strategies for Novel this compound Analogues
The identification and validation of specific molecular targets are critical steps in the development of novel therapeutic agents based on the this compound scaffold. A combination of computational and experimental approaches is typically employed to elucidate the pharmacological mechanisms of these compounds.
Once potential targets are identified computationally, experimental validation is essential. This can be achieved through a variety of biochemical and cell-based assays. For instance, if a specific enzyme is predicted as a target, in vitro enzymatic assays can be conducted to determine the inhibitory activity (e.g., IC50 values) of the this compound analogues. mdpi.com
Cell-based assays are crucial for confirming the engagement of the target within a biological context. Techniques like thermal proteome profiling can be used to observe the thermal stabilization of target proteins upon ligand binding, providing direct evidence of engagement within the cell. nih.gov Furthermore, genetic approaches such as target protein overexpression or knockdown can be employed. If overexpression of the proposed target leads to decreased sensitivity to the compound, it strongly suggests that the compound acts via that specific target. nih.gov This strategy has been used to validate the target of inhibitors for Leishmania major leucyl-aminopeptidase M17. nih.gov
The following table outlines common strategies for target identification and validation.
| Strategy | Method | Application for this compound Analogues |
| Target Identification | Network Pharmacology | Predict potential protein targets and affected signaling pathways. mdpi.com |
| Molecular Docking | Simulate binding to known protein structures (e.g., COX-2, DNA gyrase) to predict affinity and interaction modes. pnrjournal.com | |
| Target Validation | In Vitro Enzymatic Assays | Quantify the inhibitory effect of analogues on the activity of purified target enzymes. |
| Cell-Based Assays | Assess the compound's effect on cellular processes known to be regulated by the putative target. mdpi.com | |
| Target Overexpression/Knockdown | Modulate the expression of the target protein in cells to observe corresponding changes in compound efficacy. nih.gov | |
| Thermal Proteome Profiling | Detect direct binding of the compound to the target protein in a complex biological sample. nih.gov |
By integrating these computational and experimental strategies, researchers can confidently identify and validate the molecular targets of novel this compound analogues, paving the way for rational drug design and optimization.
Protein-Ligand Interaction Analysis and Binding Pocket Characteristics
Understanding the interactions between this compound derivatives and their protein targets at an atomic level is fundamental for structure-based drug design. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding modes, stability of the protein-ligand complex, and the specific amino acid residues involved in the interaction. nih.gov
Analysis of protein-ligand complexes reveals that binding is typically mediated by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. ajol.infonih.gov Hydrogen bonds are particularly important for specificity and affinity, often forming between polar groups on the ligand and amino acid side chains or the protein backbone. ajol.info For instance, in the docking of certain ligands to bovine serum albumin, hydrogen bonds were observed with serine and leucine residues. ajol.info
Molecular dynamics simulations offer a dynamic view of the protein-ligand complex, allowing for the assessment of its stability over time. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand, the radius of gyration (rGyr), and various surface areas (molecular, solvent-accessible, and polar), researchers can evaluate the conformational stability of the ligand within the binding pocket. nih.gov For a quinoline-4-carboxamide derivative complexed with the PDK1 protein, MD simulations showed stable values for these properties, indicating a stable binding pose. nih.gov
A detailed analysis of the interactions throughout an MD simulation can quantify the contribution of individual amino acid residues to the stability of the complex. This is often visualized using 2D histograms that show which residues are in contact with the ligand and for what percentage of the simulation time. In the 1OKY-ligand complex, direct hydrogen bonds and water-bridged contacts were identified with specific residues, highlighting their critical role in maintaining the ligand's position. nih.gov
The table below summarizes key parameters from a molecular dynamics simulation of a related quinoline-4-carboxamide ligand within a protein binding pocket.
| Simulation Parameter | Average Value | Indication |
| RMSD | 1.5 Å | Stable ligand conformation |
| Radius of Gyration (rGyr) | 4.78 Å | Consistent ligand compactness |
| Molecular Surface Area (MolSA) | 408 Ų | Stable surface area |
| Solvent Accessible Surface Area (SASA) | 250.85 Ų | Consistent solvent exposure |
| Polar Surface Area (PSA) | 82 Ų | Stable polar surface |
| Data from a 100 ns MD simulation of a compound 7a docked against PDK1 (PDB ID: 1OKY). nih.gov |
This detailed analysis of protein-ligand interactions and binding site features is crucial for optimizing the affinity and selectivity of this compound derivatives for their intended biological targets.
Preclinical Pharmacological Spectrum and Efficacy of Cinnoline 4 Carboxamide Analogues
In Vitro Biological Activities
The in vitro evaluation of cinnoline-4-carboxamide analogues has unveiled their potent antimicrobial and anticancer properties. These studies are crucial in identifying lead compounds for further development.
This compound derivatives have shown promising activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.
The antimicrobial efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Antibacterial Activity:
A series of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were synthesized and screened for their in vitro antimicrobial activity against Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa). The MIC values for these compounds were found to be in the range of 12.5–50 μg/mL. nih.govnih.gov
Similarly, novel quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides have been synthesized and tested against Escherichia coli and Staphylococcus aureus, showing activity against these microorganisms. researchgate.net Another study on new quinoline (B57606) derivatives reported excellent MIC values (3.12–50 µg/mL) against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov
Antifungal Activity:
The same series of substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were also evaluated for their antifungal activity against Aspergillus niger and Candida albicans. The MIC values for these compounds were in the range of 12.5–50 μg/mL. nih.govnih.gov Further research on substituted cinnoline (B1195905) imidazole (B134444) derivatives demonstrated moderate to good antifungal activity against C. albicans and A. niger. rroij.comrroij.com
One study highlighted that certain 6-hydroxycinnoline derivatives exhibited potent antifungal activity, particularly against Candida neoformans. nih.gov Additionally, novel quinazolinone derivatives have shown significant inhibitory effects on various plant pathogenic fungi. sioc-journal.cn
Antiviral Activity:
While specific studies focusing solely on the antiviral properties of this compound are less common, related heterocyclic compounds have been investigated. For instance, esters of cinnamic acids with quercetin (B1663063) have shown in vitro activity against a broad spectrum of coronaviruses. nih.gov Other research has explored the antiviral potential of various heterocyclic compounds, including those with a cinnoline-like core, against viruses such as influenza and HIV. dtic.milnih.gov
Interactive Data Table: Antimicrobial Activity of this compound Analogues (MIC in μg/mL)
| Compound Type | Bacterial Strains | MIC (μg/mL) | Fungal Strains | MIC (μg/mL) |
| Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | 12.5–50 | A. niger, C. albicans | 12.5–50 |
| Novel Quinoline Derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12–50 | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially Active |
Currently, there is limited specific information available in the reviewed literature regarding resistance mechanism studies for this compound analogues. Further research is needed to understand how microbes might develop resistance to these compounds.
This compound analogues have demonstrated significant cytotoxic activity against a variety of cancer cell lines, indicating their potential as anticancer agents.
The anticancer potency of these compounds is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
Several studies have reported the IC50 values of various cinnoline and quinoline-4-carboxamide derivatives against different cancer cell lines. For example, novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives showed concentration-dependent regression of proliferation in colon cancer cells, with IC50 values ranging from 35.67 μM to 48.31 μM. nih.gov
Another study on new dihydrobenzo[h]cinnoline-5,6-dione derivatives revealed that a majority of the tested compounds exhibited moderate cytotoxic activity against an epidermoid carcinoma cell line (KB) and a hepatoma carcinoma cell line (Hep-G2), with nine derivatives displaying IC50 values below 5 µM against both cell lines. nih.gov
Ferrocenyl-aminoquinoline-carboxamide conjugates have also been synthesized and evaluated for their anticancer activities. One such hybrid compound exhibited promising anti-proliferative activities with an IC50 value of 280 nM against the HTB-129 breast cancer cell line. researchgate.net
Interactive Data Table: Anticancer Activity of this compound Analogues (IC50)
| Compound Type | Cancer Cell Line | IC50 |
| N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides | Colon Cancer | 35.67–48.31 μM |
| Dihydrobenzo[h]cinnoline-5,6-diones | Epidermoid Carcinoma (KB) | < 5 µM |
| Dihydrobenzo[h]cinnoline-5,6-diones | Hepatoma Carcinoma (Hep-G2) | < 5 µM |
| Ferrocenyl-aminoquinoline-carboxamide conjugate | Breast Carcinoma (HTB-129) | 280 nM |
A crucial aspect of anticancer drug development is selectivity, meaning the compound should be more toxic to cancer cells than to normal cells.
Research on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives indicated that these compounds exhibited less toxicity towards normal cell lines (HEK). nih.gov Similarly, ferrocenyl-chloroquine amide conjugates showed higher activity against both colon (Caco-2) and breast (HTB-129) cancer cells compared to their parent organic compounds, while their toxicity to a normal human breast epithelial cell line (MCF-10A) was also evaluated as a control. researchgate.net
Some CA-4 analogues carrying a quinoline scaffold have demonstrated selectivity for cancer cells. For instance, one compound showed optimal effect against four cancer cell lines (MCF-7, HL-60, HCT-116, HeLa) with IC50 values ranging from 0.019–0.042 μM, while being significantly less potent against the non-cancerous MCF-10A cell line (IC50 > 50 μM). nih.gov
Anti-inflammatory Efficacy in Cellular Models
Cinnoline analogues have demonstrated notable anti-inflammatory effects in various in vitro cellular models. The mechanism of action often involves the modulation of key inflammatory pathways and enzymes.
A significant area of investigation has been the development of 4-amino-3-carboxamide cinnoline derivatives as inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in B-cell receptor signaling, which plays a role in inflammatory and autoimmune diseases. nih.gov Although subsequent research has sometimes led to the development of related scaffolds like 4-aminoquinoline-3-carboxamides to improve drug-like properties such as aqueous solubility, the initial findings with cinnoline analogues were foundational. nih.govacs.org These compounds function as potent, reversible BTK inhibitors. nih.gov
Other classes of cinnoline analogues have also been evaluated for their anti-inflammatory potential. For instance, pyrazolo[4,3-c]cinnoline derivatives have been synthesized and assessed for their anti-inflammatory activities. nih.govpnrjournal.com Structure-activity relationship studies on these compounds revealed that the nature and position of substituents on the benzoyl ring significantly influence their efficacy. Derivatives with electron-donating groups tended to exhibit higher anti-inflammatory activity compared to those with electron-withdrawing groups. nih.gov
Additionally, in vitro anti-inflammatory screening of 4-amino-6-sulphonamido-3-cinnolino carboxamides has been conducted using the bovine serum albumin denaturation model, which serves as a method to assess anti-inflammatory potential. pnrjournal.com Cinnoline derivatives incorporating a thiophene (B33073) moiety have also shown anti-inflammatory activity, with halogen-substituted versions, particularly chloro-substituted compounds, demonstrating potent effects. thepharmajournal.com
| Cinnoline Analogue Class | Cellular Model/Assay | Key Findings | Reference |
|---|---|---|---|
| 4-Amino-3-carboxamide Cinnolines | Enzymatic Assays (BTK) | Identified as potent, reversible inhibitors of Bruton's tyrosine kinase (BTK). | nih.gov |
| Pyrazolo[4,3-c]cinnolines | In vitro anti-inflammatory models | Activity influenced by substituents; electron-donating groups on the benzoyl ring enhanced efficacy. | nih.govpnrjournal.com |
| 4-Amino-6-sulphonamido-3-cinnolino carboxamides | Bovine Serum Albumin Denaturation Assay | Demonstrated in vitro anti-inflammatory activity. | pnrjournal.com |
| Cinnoline-Thiophene Derivatives | In vitro anti-inflammatory models | Halogen-substituted (Cl, Br, F) derivatives showed potent activity. | thepharmajournal.com |
Antithrombotic and Antihypertensive Properties in Relevant In Vitro Systems
The cinnoline nucleus is associated with a broad range of bioactivities, including antithrombotic and antihypertensive effects. thepharmajournal.compnrjournal.comresearchgate.net While extensive in vivo data for many derivatives is still emerging, the general pharmacological profile of the cinnoline class suggests potential for cardiovascular applications. The development of compounds with these properties is often aimed at targets like α-adrenergic receptors or the angiotensin-converting enzyme (ACE). rsc.orgjapsonline.com However, specific in vitro data for this compound analogues in antithrombotic and antihypertensive assays are not extensively detailed in the reviewed literature, which points to a general characterization of the broader cinnoline family rather than specific carboxamide analogues.
Anthelmintic Activity in Parasite Models
Certain cinnoline analogues have been synthesized and evaluated for their potential to combat parasitic worm infections. Research in this area has focused on creating derivatives that can effectively paralyze and kill helminths.
One notable study investigated substituted cinnoline derivatives condensed with an imidazole moiety. researchgate.net These cinnoline imidazole derivatives were assessed for their anthelmintic activity using an earthworm model to determine the time to paralysis and death. The results were promising, with several of the tested compounds showing potent activity that surpassed the standard reference drug, mebendazole. researchgate.net This suggests that the cinnoline scaffold can be a valuable template for developing new anthelmintic agents.
| Cinnoline Analogue Class | Parasite Model | Efficacy Measurement | Key Findings | Reference |
|---|---|---|---|---|
| Cinnoline Imidazole Derivatives | Earthworms | Time to paralysis and death | Four derivatives showed potent activity, with shorter death times compared to the reference drug mebendazole. | researchgate.net |
In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)
The therapeutic potential of cinnoline analogues has been further explored through in vivo studies in various animal models of disease, confirming the promising signals observed in cellular assays.
Proof-of-Concept Studies in Disease Models (e.g., infection, inflammation, cancer xenografts)
The anti-inflammatory efficacy of cinnoline derivatives has been validated in established animal models of inflammation. Cinnolines bearing a pyrazoline ring, particularly those with electron-donating groups like methoxyl and hydroxyl, have demonstrated high anti-inflammatory activity in models such as carrageenan-induced rat paw edema. nih.govpnrjournal.com Similarly, cinnoline-imidazole and cinnoline-thiophene derivatives have shown good anti-inflammatory effects in the formalin-induced rat paw edema model. thepharmajournal.comrroij.com
A key proof-of-concept study involved a 4-aminocinnoline-3-carboxamide (B1596795) derivative that acts as a noncovalent BTK inhibitor. This compound was evaluated in a rat model of collagen-induced arthritis (CIA), a well-established animal model for rheumatoid arthritis. nih.gov The administration of this inhibitor led to a significant reduction in paw swelling, demonstrating its efficacy in a complex inflammatory disease model. nih.gov
Dose-Response Relationships in Preclinical Models (No dosage information for humans)
The in vivo efficacy of cinnoline analogues has often been shown to be dose-dependent. In the collagen-induced arthritis rat model, the 4-aminocinnoline-3-carboxamide BTK inhibitor demonstrated a clear dose- and exposure-dependent reduction in paw swelling. nih.gov This relationship is crucial for establishing the therapeutic window and understanding the pharmacological behavior of the compound in a preclinical setting. Studies on other BTK inhibitors in similar CIA models have also shown significant, dose-dependent reductions in arthritis development, reinforcing the validity of this therapeutic approach. nih.gov
| Cinnoline Analogue | Animal Model | Disease | Observed Effect | Reference |
|---|---|---|---|---|
| 4-Aminocinnoline-3-carboxamide (BTK Inhibitor) | Rat | Collagen-Induced Arthritis | Reduced paw swelling in a dose- and exposure-dependent manner. | nih.gov |
| Cinnoline-Pyrazoline Derivatives | Rat | Carrageenan-Induced Paw Edema | Showed significant anti-inflammatory activity. | nih.govpnrjournal.com |
Pharmacodynamic Biomarker Evaluation in Animal Studies
Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and eliciting the desired biological response in vivo. For cinnoline analogues acting as kinase inhibitors, a primary PD biomarker is the inhibition of the target enzyme's activity within the host.
In studies of BTK inhibitors, including the 4-aminoquinoline-3-carboxamide analogues that evolved from the cinnoline scaffold, a key cellular PD biomarker is the inhibition of BTK autophosphorylation at the Tyr223 residue. acs.org Demonstrating a reduction in this phosphorylation event in vivo provides direct evidence of target engagement and a mechanistic link to the observed efficacy, such as the reduction of paw swelling in arthritis models. While specific PD biomarker data for this compound itself is not detailed in the available literature, the evaluation of such markers is a standard and critical step in the preclinical development of analogous kinase inhibitors.
ADME (Absorption, Distribution, Metabolism, Excretion) Considerations in Preclinical Development
The characterization of ADME properties is a critical step in the preclinical development of any new chemical entity. For this compound analogues and related structures, several key parameters have been evaluated in non-human, in vitro models to predict their pharmacokinetic behavior.
The metabolic stability of a compound provides insight into its potential for in vivo clearance and is often assessed using liver microsomes from various species.
Studies on related cinnoline structures have shown promising results. For instance, a selective phosphodiesterase 10A (PDE10A) inhibitor based on a 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline scaffold demonstrated good in vivo metabolic stability in rats. nih.gov In a different study focusing on a series of potent diphenol HSP90 inhibitors, selected compounds exhibited low clearance ratios in both human and rat liver microsomes. researchgate.net However, these compounds also showed some inhibition of cytochrome P450 isoenzymes 2C9, 1A2, and 2C19 at a concentration of 10 µM, while inhibition against CYP3A4 and CYP2D6 was less than 50%. researchgate.net
While not cinnoline-4-carboxamides, studies on the closely related quinoline-3-carboxamide (B1254982) scaffold also provide relevant insights. These compounds were found to be metabolized by cytochrome P450 enzymes and generally showed low microsomal clearance. nih.govresearchgate.net This low clearance was associated with high exposure of the parent compound in mouse models, suggesting that the therapeutic effects observed were likely due to the parent drug rather than its metabolites. nih.govresearchgate.net
| Compound Class/Analogue | Model System | Finding | Citation |
| 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline (PDE10A inhibitor) | In vivo (rats) | Demonstrated good metabolic stability. | nih.gov |
| Diphenol HSP90 Inhibitors | Human and rat liver microsomes | Showed low clearance ratios. | researchgate.net |
| Quinoline-3-carboxamide derivatives | Liver microsomes (various species) | Metabolized by CYP450 enzymes with low microsomal clearance. | nih.govresearchgate.net |
| Diphenol HSP90 Inhibitors | Human liver microsomes | Exhibited unfavorable inhibitions towards CYP2C9, 1A2, and 2C19 isoenzymes at 10 µM. | researchgate.net |
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to target tissues. Highly bound drugs tend to have lower volumes of distribution and clearance. While a critical parameter, specific preclinical data on the plasma protein binding of this compound analogues are not extensively detailed in the available literature. General research in drug discovery highlights that interspecies differences are common; for example, compounds often show slightly higher binding to human plasma proteins compared to those from rats, dogs, or mice. rsc.org For synthetic cannabinoid receptor agonists, a class of highly lipophilic compounds, plasma protein binding was observed to be very high, ranging from 90.8% to 99.9%. nih.gov
A compound's ability to permeate biological membranes is fundamental to its absorption and distribution to target sites. This property is often evaluated using in vitro models such as the Caco-2 cell permeability assay. Specific data regarding the membrane permeability of this compound analogues from such in vitro models are not prominently available in the reviewed scientific literature.
Computational Drug Discovery and Rational Design of Cinnoline 4 Carboxamide Derivatives
De Novo Design Strategies for Optimized Cinnoline-4-carboxamide Analogues
De novo drug design, which translates to "from the beginning," is a computational strategy for generating novel molecular structures with desired pharmacological properties, often tailored to fit a specific biological target's binding site. This approach is not reliant on existing compound libraries but rather builds new molecules atom-by-atom or fragment-by-fragment. While specific literature detailing de novo design for cinnoline-4-carboxamides is not abundant, the principles of this strategy are broadly applicable and guide the synthesis of novel analogues.
The process typically begins with the three-dimensional structure of the target protein. Algorithms then place fragments or atoms into the binding pocket, connecting them in ways that are synthetically feasible and optimize interactions with the receptor. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, all of which contribute to the binding affinity of the potential drug molecule.
In a related context, the design and synthesis of novel cinnoline (B1195905) derivatives as potential inhibitors of tubulin polymerization illustrate the principles of creating new chemical entities. researchgate.netnih.govelsevierpure.com Researchers have developed new series of cinnoline compounds and used computational methods like molecular docking to predict their binding modes and affinities. researchgate.netnih.govelsevierpure.com For instance, certain novel cinnoline derivatives have shown a computational Ki (inhibition constant) of 0.5 nM against tubulin polymerization, indicating a strong potential for these newly designed molecules as anticancer agents. researchgate.netelsevierpure.com This process of designing and evaluating new structures, even if not strictly following an automated de novo protocol, embodies the rational design spirit of building optimized analogues.
Virtual libraries are another key component of modern drug design and can be generated using in silico modeling techniques. These libraries, containing a vast number of computationally constructed molecules, can be screened for potential activity against a target of interest. researchgate.net This allows for the exploration of a much wider chemical space than is available in physical compound collections.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a cornerstone of computational drug discovery used for identifying and optimizing lead compounds. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
The process begins by aligning a set of active molecules and extracting their common chemical features. This creates a 3D pharmacophore model that can be used as a query to screen large compound databases for molecules that match the model, thereby identifying potential new hits. This approach is particularly useful when the 3D structure of the target protein is unknown.
For lead optimization, pharmacophore models, often combined with three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, provide invaluable insights into how the chemical structure of a compound relates to its biological activity. mdpi.comnih.gov For example, in a study on lappaconitine (B608462) analogs, pharmacophore modeling and 3D-QSAR were used to elucidate the quantitative relationship between the structures of the synthesized compounds and their analgesic activities, providing guidance for future structural modifications. nih.gov
In the context of the broader cinnoline class, a fragment-based screening approach combined with X-ray co-crystallography was employed to identify a cinnoline fragment and characterize its binding mode to Bruton's tyrosine kinase (BTK). nih.gov This information is crucial for building a pharmacophore model and guiding the optimization of 4-aminocinnoline-3-carboxamides as BTK inhibitors. nih.gov Similarly, studies on the structurally related quinoline-4-carboxamides have utilized molecular docking and molecular dynamics simulations to confirm the binding modes of newly synthesized derivatives targeting PDK1 in colorectal cancer. nih.gov These computational analyses help to rationalize the observed biological activity and guide the design of more potent analogues by suggesting modifications that would enhance key interactions with the target.
The table below presents examples of computationally designed or evaluated compounds from the broader cinnoline and quinoline-carboxamide families, illustrating the types of data generated during the lead optimization process.
| Compound Class | Specific Derivative Example | Target | Computational Method | Key Finding | Reference |
| Cinnoline | Novel 4-methylbenzo[h]cinnolines | Tubulin | Molecular Docking | Predicted to be a potent inhibitor of tubulin polymerization with a computational Ki of 0.5 nM. | researchgate.netnih.govelsevierpure.com |
| Cinnoline-3-carboxamide | 4-aminocinnoline-3-carboxamide (B1596795) derivatives | Bruton's tyrosine kinase (BTK) | Fragment-based screening, X-ray crystallography | A cinnoline fragment was identified and its binding mode characterized, guiding further optimization. | nih.gov |
| Cinnoline-3-carboxamide | 4-aminocinnoline-3-carboxamide derivatives | Leucine-rich repeat kinase 2 (LRRK2) | High-throughput screening, cellular assays | Potent activity against wild-type and mutant LRRK2 was demonstrated. | nih.gov |
| Quinoline-4-carboxamide | N,2-diphenyl-6-(aryl/heteroaryl) quinoline-4-carboxamide derivatives | PDK1 | Molecular Docking, Molecular Dynamics | Simulations confirmed efficient binding to the target, supporting its potential to overcome chemo-resistance. | nih.gov |
These examples underscore the power of computational techniques to not only identify novel chemical scaffolds but also to refine them into optimized lead compounds with improved therapeutic potential.
Future Perspectives and Emerging Research Avenues for Cinnoline 4 Carboxamide
Development of Cinnoline-4-carboxamide as Chemical Probes for Biological Research
This compound derivatives are being developed as sophisticated tools for biological research, particularly as fluorescent and fluorogenic probes. These probes are instrumental in visualizing and understanding complex biological processes at the molecular level. mdpi.comresearchgate.netcrimsonpublishers.com
A notable development is the creation of a fluorogenic and fluorochromic probe system based on the reduction of a weakly fluorescent 4-azidocinnoline derivative to a highly fluorescent cinnoline-4-amine. mdpi.com The fluorescence of the resulting amine is highly sensitive to its environment, exhibiting a significant increase in polar solvents, especially water. This property is attributed to a combination of aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT) mechanisms. The successful application of this azide-amine pair in a human liver cancer cell line (HepG2) demonstrates its potential for various analytical and biological applications in aqueous media. mdpi.com
The design of these probes often incorporates a modular approach, allowing for the easy modification of different parts of the molecule to fine-tune its photophysical properties and structural diversity for specific applications. researchgate.net This versatility enables the development of probes for live-cell imaging and the detection of specific intracellular analytes. researchgate.netcrimsonpublishers.com
Table 1: Examples of Cinnoline-Based Probes and their Applications
| Probe Type | Target/Application | Key Features |
| Fluorogenic/Fluorochromic Probe | Cellular Imaging | Based on the reduction of 4-azidocinnoline to the fluorescent cinnoline-4-amine. mdpi.com |
| Quinoline-based Probes | Bio-imaging | Modular design for tunable photophysical properties. researchgate.net |
| Quinoline-malononitrile NIR Probes | Detection of Aβ aggregates (Alzheimer's) | Water-soluble near-infrared (NIR) probes. crimsonpublishers.com |
| Quinoline (B57606) and Benzothiazole-based Chemosensor | Detection of Hg2+ | Operates through an excited-state intramolecular proton transfer (ESIPT) mechanism. crimsonpublishers.com |
Exploration of Novel Therapeutic Indications Beyond Current Scope
While cinnoline (B1195905) derivatives have shown promise in areas like cancer and infectious diseases, researchers are actively exploring their potential for a broader range of therapeutic indications. zenodo.orgnih.gov The versatility of the cinnoline scaffold allows for the synthesis of a diverse library of compounds that can be screened against various biological targets. nih.govnih.gov
One area of interest is the development of cinnoline-based compounds for diseases involving inflammation and kinase dysregulation. For instance, certain cinnoline derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) and human neutrophil elastase (HNE), both of which are implicated in inflammatory disorders. nih.gov Additionally, the potential of cinnoline derivatives as inhibitors of phosphodiesterase 10A (PDE10A) suggests their possible application in treating psychiatric disorders like schizophrenia. nih.gov
The ability to synthesize and test a wide array of this compound derivatives facilitates the discovery of compounds with novel mechanisms of action and the potential to address unmet medical needs. zenodo.orgnih.gov
Application of Artificial Intelligence and Machine Learning in this compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of this compound derivatives is no exception. jddtonline.infonih.govmdpi.com These computational tools are being employed at various stages, from target identification and validation to lead optimization and the prediction of pharmacokinetic properties. jddtonline.inforesearchgate.net
AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with greater accuracy and speed than traditional methods. nih.govnih.gov For instance, machine learning models can be trained to predict the interaction between a this compound derivative and its biological target, helping to prioritize compounds for synthesis and testing. researchgate.net
Furthermore, generative AI models are being used for de novo drug design, creating novel this compound structures with desired properties. mdpi.com These models can optimize for multiple parameters simultaneously, such as potency against a specific target while minimizing off-target effects and potential toxicity. nih.gov The application of AI and ML not only accelerates the discovery timeline but also has the potential to reduce the high costs and failure rates associated with traditional drug development. jddtonline.infomdpi.com
This compound in Combination Therapies (Preclinical Focus)
To enhance therapeutic efficacy and overcome drug resistance, the use of this compound derivatives in combination with other therapeutic agents is a promising preclinical research area. nih.govnih.gov The synergistic effect of combining a cinnoline-based compound with a conventional drug can lead to improved treatment outcomes, particularly in complex diseases like cancer. nih.gov
Preclinical studies are exploring the combination of this compound analogs with existing chemotherapeutic drugs. The rationale is that the cinnoline derivative may target a different signaling pathway or mechanism of resistance, thereby sensitizing cancer cells to the effects of the conventional drug. For example, novel quinoline-4-carboxamide derivatives have been shown to potentiate apoptosis by targeting PDK1, which could help overcome chemoresistance in colorectal cancer. nih.gov
The investigation of such combinations in preclinical models is crucial for identifying synergistic interactions and determining the optimal pairing of drugs for future clinical evaluation. nih.gov
Challenges and Opportunities in Translating Preclinical Findings for Further Development
Despite promising preclinical results, the translation of these findings into successful clinical therapies presents significant challenges. nih.govresearchgate.netnih.gov A major hurdle is the often-observed lack of robustness in preclinical experiments, where treatments that appear effective under narrow experimental conditions fail to show efficacy in the more complex and heterogeneous human patient population. nih.gov
Key challenges in the translation of this compound research include:
Predictive Animal Models: The need for preclinical tumor models that accurately recapitulate the human disease state and the interaction with the immune system is paramount. nih.gov
Pharmacokinetics and Pharmacodynamics (PK/PD): Standard allometric scaling based on body weight may not accurately predict drug clearance in humans, necessitating more sophisticated modeling. nih.gov
Toxicity and Safety: Ensuring the safety of new compounds beyond the intrinsic toxicity of the active pharmaceutical ingredient is a critical and complex aspect of development. researchgate.net
However, these challenges also present opportunities for innovation. The development of more predictive preclinical models, the application of advanced PK/PD modeling, and a greater emphasis on understanding the complex pharmacology of these compounds will be crucial for successful clinical translation. nih.govresearchgate.net A thorough understanding of the interplay between the drug, the biological system, and the disease microenvironment will ultimately pave the way for the successful development of this compound-based therapies. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cinnoline-4-carboxamide derivatives, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols should begin with validated procedures from peer-reviewed literature, ensuring precise stoichiometric ratios and reaction conditions (e.g., temperature, solvent polarity). Use databases like SciFinder or Reaxys to identify known synthetic routes and adapt them with proper controls (e.g., inert atmosphere for moisture-sensitive steps) . Characterize intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor reaction progress. Report deviations from literature methods and include raw spectral data (e.g., NMR, IR) in appendices to enable replication .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and purity. Compare chemical shifts with PubChem or NIST data .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas.
- X-ray Crystallography : Resolve ambiguities in stereochemistry for novel derivatives.
- HPLC : Quantify purity with UV detection at λmax relevant to the compound’s chromophore.
Tabulate key analytical data (Table 1) to cross-reference with literature .
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Purpose | Sensitivity | Example Parameters |
|---|---|---|---|
| -NMR | Structural confirmation | 1–5% impurity | 400 MHz, CDCl3 |
| HRMS | Molecular formula | <1 ppm error | ESI<sup>+</sup> mode |
| HPLC | Purity assessment | 0.1% detection | C18 column, 254 nm |
Q. How should researchers design preliminary biological assays to evaluate this compound’s bioactivity?
- Methodological Answer : Start with in vitro assays targeting hypothesized mechanisms (e.g., kinase inhibition). Include positive/negative controls (e.g., staurosporine for kinase assays) and triplicate runs to assess variability. Use dose-response curves to calculate IC50/EC50 values. Adopt standardized protocols from journals like Journal of Medicinal Chemistry and report statistical significance (p < 0.05 via t-test/ANOVA) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the biological activity of this compound analogs across studies?
- Methodological Answer :
- Comparative Analysis : Segment data by assay type (e.g., enzymatic vs. cellular) and compare with literature using tools like PRISMA frameworks. Identify confounding variables (e.g., cell line heterogeneity, solvent effects) .
- Statistical Re-evaluation : Apply meta-analysis to aggregate datasets, adjusting for batch effects or normalization errors. Use R/Bioconductor packages for cross-study harmonization .
- Mechanistic Profiling : Employ orthogonal assays (e.g., SPR for binding kinetics, CRISPR screening for target validation) to confirm on-target effects .
Q. What strategies optimize the pharmacokinetic (PK) properties of this compound derivatives without compromising potency?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents at positions 3 and 7 to balance lipophilicity (logP) and solubility. Use computational tools (e.g., Schrödinger’s QikProp) to predict ADME properties .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability. Validate stability in simulated gastric fluid (pH 1.2–2.0) and plasma .
- In Vivo Testing : Conduct PK studies in rodent models, measuring AUC, Cmax, and half-life. Compare with reference drugs (e.g., imatinib) and adjust dosing regimens .
Q. How can machine learning (ML) models improve the prediction of this compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Dataset Curation : Compile reaction data from Reaxys and USPTO patents, focusing on cinnoline scaffolds. Include descriptors like electronic parameters (Hammett σ) and steric effects .
- Model Training : Use graph neural networks (GNNs) to predict regioselectivity in cyclization steps. Validate against experimental outcomes using k-fold cross-validation .
- Uncertainty Quantification : Apply Bayesian ML to flag low-confidence predictions, guiding iterative experimental validation .
Data Analysis & Reporting
Q. What frameworks are recommended for analyzing contradictory spectral data in this compound characterization?
- Methodological Answer :
- Error Source Identification : Audit instrumentation calibration (e.g., NMR shimming, MS tuning) and sample preparation (e.g., drying, degassing) .
- Multivariate Analysis : Perform PCA on NMR/IR spectra to cluster outliers. Use OpenChrom or MestReNova for peak alignment .
- Peer Review : Share raw data via repositories like Zenodo for independent verification .
Q. How should researchers structure a manuscript to highlight the novelty of this compound findings while addressing methodological limitations?
- Methodological Answer :
- Introduction : Frame the research question using FINER criteria (Feasible, Novel, Ethical, Relevant), citing gaps in kinase inhibitor development .
- Results/Discussion : Use subheadings to separate SAR, PK, and mechanistic studies. Contrast results with prior work (e.g., "Unlike Smith et al. (2022), our analogs show improved CNS penetration due to...") .
- Limitations : Disclose assay interference risks (e.g., compound fluorescence in HTS) and propose follow-up studies (e.g., in vivo toxicity profiling) .
Ethical & Reproducibility Standards
Q. What protocols ensure ethical reporting of this compound data in preclinical studies?
- Methodological Answer :
- Animal Studies : Adhere to ARRIVE guidelines, including randomization, blinding, and power analysis. Obtain IACUC approval (cite protocol number) .
- Data Transparency : Deposit synthetic procedures in ChemRxiv with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
- Conflict Disclosure : Declare funding sources (e.g., NIH R01 grants) and patent filings in the acknowledgments section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
